molecular formula C12H10N2O2S B12576011 4-(Pyrimidin-2-ylsulfanylmethyl)benzoic acid CAS No. 194479-18-0

4-(Pyrimidin-2-ylsulfanylmethyl)benzoic acid

Katalognummer: B12576011
CAS-Nummer: 194479-18-0
Molekulargewicht: 246.29 g/mol
InChI-Schlüssel: AWYQMGKBUVAEHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Pyrimidin-2-ylsulfanylmethyl)benzoic acid is an organic compound with the molecular formula C12H10N2O2S. It is characterized by the presence of a benzoic acid moiety linked to a pyrimidine ring via a sulfanylmethyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrimidin-2-ylsulfanylmethyl)benzoic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with 2-mercaptopyrimidine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Pyrimidin-2-ylsulfanylmethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(Pyrimidin-2-ylsulfanylmethyl)benzoic acid has several scientific research applications:

Wirkmechanismus

The specific mechanism of action for 4-(Pyrimidin-2-ylsulfanylmethyl)benzoic acid is not well-documented. it is likely to interact with biological targets through its functional groups. The carboxylic acid group can form hydrogen bonds, while the pyrimidine ring can participate in π-π stacking interactions with aromatic residues in proteins. The sulfanyl group may also play a role in binding to metal ions or other nucleophilic sites .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Pyrimidin-2-ylsulfanylmethyl)benzoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various scientific and industrial applications .

Eigenschaften

CAS-Nummer

194479-18-0

Molekularformel

C12H10N2O2S

Molekulargewicht

246.29 g/mol

IUPAC-Name

4-(pyrimidin-2-ylsulfanylmethyl)benzoic acid

InChI

InChI=1S/C12H10N2O2S/c15-11(16)10-4-2-9(3-5-10)8-17-12-13-6-1-7-14-12/h1-7H,8H2,(H,15,16)

InChI-Schlüssel

AWYQMGKBUVAEHY-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(N=C1)SCC2=CC=C(C=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.